Enhanced Hydrogen-Bond Donor Capacity Relative to the Unsubstituted Parent Scaffold
The target compound contains two hydrogen-bond donor sites (the tertiary 4-OH and the primary –CH₂OH), whereas the unsubstituted parent 3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 70381-92-9) possesses zero hydrogen-bond donors . This difference is quantified by an increase in hydrogen-bond donor count from 0 to 2 and a concomitant increase in topological polar surface area (TPSA) from 22.1 Ų to a computed 62.6 Ų .
| Evidence Dimension | Hydrogen-Bond Donor Count / TPSA |
|---|---|
| Target Compound Data | 2 HBD / 62.58 Ų |
| Comparator Or Baseline | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine (0 HBD / 22.1 Ų) |
| Quantified Difference | +2 HBD; +40.5 Ų TPSA |
| Conditions | Computed molecular properties from vendor technical datasheets and PubChem |
Why This Matters
Higher hydrogen-bond donor count and TPSA predict improved aqueous solubility and stronger interactions with biological targets, making the compound more suitable for medicinal chemistry campaigns requiring polar building blocks.
